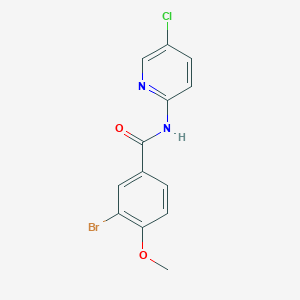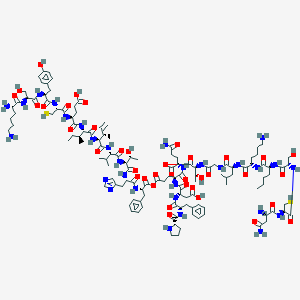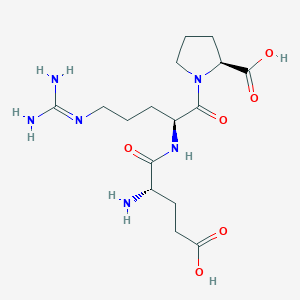
Tryptophan tryptophylquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tryptophan tryptophylquinone (TTQ) is a cofactor found in certain enzymes that catalyze oxidation reactions. It is a derivative of the amino acid tryptophan and is formed by a post-translational modification of the protein backbone. TTQ is essential for the function of these enzymes and plays a crucial role in various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of Tryptophan tryptophylquinone is still not fully understood, but it is thought to involve the transfer of electrons between the enzyme and its substrate. Tryptophan tryptophylquinone is thought to act as a redox cofactor, helping to transfer electrons during the oxidation-reduction reactions catalyzed by these enzymes.
Biochemical and Physiological Effects
Tryptophan tryptophylquinone has a number of biochemical and physiological effects, including the regulation of metabolism and the biosynthesis of certain amino acids. It also plays a role in the breakdown of alcohol and other dietary amines. In addition, Tryptophan tryptophylquinone has been shown to have antioxidant properties, helping to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Tryptophan tryptophylquinone has a number of advantages for use in lab experiments, including its stability and its ability to catalyze a wide range of oxidation-reduction reactions. However, its complex synthesis and the difficulty of working with enzymes that contain Tryptophan tryptophylquinone can make it challenging to use in certain experiments.
Orientations Futures
There are a number of future directions for research on Tryptophan tryptophylquinone, including the development of new methods for synthesizing the molecule and the study of its role in various biological processes. In addition, researchers are interested in exploring the potential therapeutic applications of Tryptophan tryptophylquinone, including its use as an antioxidant and in the treatment of certain metabolic disorders.
Conclusion
Tryptophan tryptophylquinone is a complex molecule that plays a crucial role in a number of biological processes. Its synthesis and mechanism of action are still not fully understood, but recent research has shed light on some of the key steps involved. Tryptophan tryptophylquinone has a number of advantages for use in lab experiments, but its complexity can make it challenging to work with. There are a number of future directions for research on Tryptophan tryptophylquinone, including the study of its role in various biological processes and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of Tryptophan tryptophylquinone involves a complex series of enzymatic reactions that occur after the protein has been synthesized. The first step is the formation of a precursor molecule, which is then modified by a series of enzymes to form the final Tryptophan tryptophylquinone molecule. The details of this process are still not fully understood, but recent research has shed light on some of the key steps involved.
Applications De Recherche Scientifique
Tryptophan tryptophylquinone has been the subject of extensive scientific research due to its importance in various biological processes. It is found in a number of enzymes that play important roles in metabolism, including alcohol dehydrogenase, trimethylamine dehydrogenase, and lysine-2,3-aminomutase. These enzymes are involved in the breakdown of alcohol, the metabolism of dietary amines, and the biosynthesis of certain amino acids, respectively.
Propriétés
Numéro CAS |
134645-25-3 |
|---|---|
Nom du produit |
Tryptophan tryptophylquinone |
Formule moléculaire |
C22H20N4O6 |
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
2-amino-3-[2-[3-(2-carboxyethyl)-6,7-dihydroxy-2-iminoindol-4-yl]-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C22H20N4O6/c23-13(22(31)32)7-11-9-3-1-2-4-14(9)25-18(11)12-8-15(27)20(30)19-17(12)10(21(24)26-19)5-6-16(28)29/h1-4,8,13,24-25,27,30H,5-7,23H2,(H,28,29)(H,31,32) |
Clé InChI |
FBZAAMONQBDWHA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC(=C(C4=NC(=N)C(=C34)CCC(=O)O)O)O)CC(C(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2)C3=CC(=C(C4=NC(=N)C(=C34)CCC(=O)O)O)O)CC(C(=O)O)N |
Synonymes |
4-(2'-tryptophyl)tryptophan-6,7-dione tryptophan tryptophylquinone tryptophan-tryptophan quinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[[14b-Formyl-9-(4-hydroxy-3,5-dimethoxybenzoyl)oxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B238609.png)

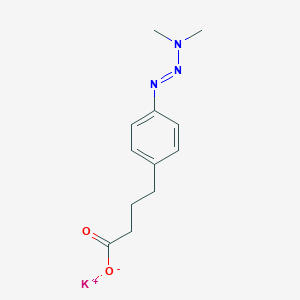
![2-[(5S,6R,7R,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B238635.png)
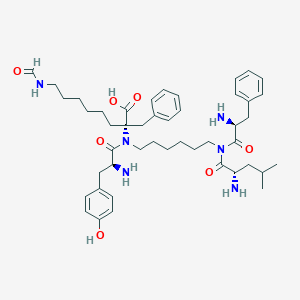
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-[(2S,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,5-dihydroxy-2-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B238641.png)



![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)
